![molecular formula C9H18N2 B1589632 3-[Methyl(pentyl)amino]propanenitrile CAS No. 919491-64-8](/img/structure/B1589632.png)
3-[Methyl(pentyl)amino]propanenitrile
Overview
Description
“3-[Methyl(pentyl)amino]propanenitrile” is an organic compound with the molecular formula C9H18N2 . It has a molecular weight of 154.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[Methyl(pentyl)amino]propanenitrile” is 1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“3-[Methyl(pentyl)amino]propanenitrile” is a liquid at room temperature . It has a molecular weight of 154.26 . More specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Biochemistry Research
Researchers may explore this compound’s interaction with biological systems, such as its potential inhibitory or activation effects on enzymes or other proteins. This can lead to insights into the biochemical processes within cells and the development of new biochemical tools.
Each of these applications leverages the unique chemical properties of 3-[Methyl(pentyl)amino]propanenitrile, making it a valuable compound in various fields of scientific research .
Safety and Hazards
This compound is associated with several hazard statements including H301, H315, H317, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .
properties
IUPAC Name |
3-[methyl(pentyl)amino]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOUTNXDJQKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443937 | |
Record name | Propanenitrile, 3-(methylpentylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(pentyl)amino]propanenitrile | |
CAS RN |
919491-64-8 | |
Record name | Propanenitrile, 3-(methylpentylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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